molecular formula C20H21N3O5S3 B2782542 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 683237-70-9

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2782542
CAS RN: 683237-70-9
M. Wt: 479.58
InChI Key: QCNIAOGTNZMWPB-MRCUWXFGSA-N
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Description

The compound appears to contain a benzo[d]thiazol-2(3H)-one moiety, which is a heterocyclic compound . This moiety is often found in various pharmaceuticals and biologically active compounds .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that similar structures have shown cytotoxic and antibacterial activities .

Mechanism of Action

Target of Action

The compound, also known as N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, has been identified to interact with multiple targets. It has shown affinity towards the Histamine H3 receptor (H3R) , Acetylcholinesterase (AChE) , Butyrylcholinesterase (BuChE) , and Monoamine Oxidase B (MAO-B) . These targets play crucial roles in various neurological processes and diseases, including Alzheimer’s disease.

Mode of Action

The compound interacts with its targets in a specific manner. For instance, it binds to the H3R with a Ki value of 0.036 μM . The interaction with AChE, BuChE, and MAO-B is also significant, with IC50 values of 6.7 μM, 2.35 μM, and 1.6 μM respectively . These interactions can inhibit the activity of these enzymes, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of AChE and BuChE can increase acetylcholine levels, enhancing cholinergic neurotransmission. The inhibition of MAO-B can increase the levels of monoamine neurotransmitters, such as dopamine, which are crucial for cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on neurotransmission. By inhibiting AChE, BuChE, and MAO-B, the compound can modulate neurotransmitter levels, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent polarity can affect excited-state hydrogen bonds and proton transfers . Understanding these effects can help optimize the compound’s pharmacological activity and stability.

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S3/c1-22-17-10-9-16(30(2,25)26)13-18(17)29-20(22)21-19(24)14-5-7-15(8-6-14)31(27,28)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNIAOGTNZMWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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